4-Bromo-3-iodobenzoic acid
CAS No.: 42860-06-0
Cat. No.: VC20951260
Molecular Formula: C7H4BrIO2
Molecular Weight: 326.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42860-06-0 |
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Molecular Formula | C7H4BrIO2 |
Molecular Weight | 326.91 g/mol |
IUPAC Name | 4-bromo-3-iodobenzoic acid |
Standard InChI | InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |
Standard InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)I)Br |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)Br |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
4-Bromo-3-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrIO₂ and a molecular weight of 326.91 g/mol . The compound is officially registered with CAS number 42860-06-0 and features a benzoic acid backbone with two halogen substituents at specific positions . The systematic IUPAC name is 4-bromo-3-iodobenzoic acid, which clearly indicates the positions of the halogen atoms on the benzene ring .
Several chemical identifiers have been established for this compound to facilitate its recognition in chemical databases and literature. These include InChI (InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)) and InChIKey (VRRRMWPFDXNFBX-UHFFFAOYSA-N), which provide unique digital representations of its chemical structure . The SMILES notation C1=CC(=C(C=C1C(=O)O)I)Br offers another structural representation that is widely used in computational chemistry .
Structural Characteristics
The structure of 4-Bromo-3-iodobenzoic acid consists of a benzene ring with three substituents: a carboxylic acid group (-COOH) at position 1, a bromine atom at position 4, and an iodine atom at position 3 . This arrangement creates an interesting electronic distribution around the aromatic ring due to the electron-withdrawing nature of both halogens and the carboxylic acid group.
The molecule's distinctive feature is the adjacent positioning of two different halogen atoms on the benzene ring, which significantly influences its chemical behavior and reactivity profile. The presence of both bromine and iodine on the aromatic ring creates unique electronic and steric effects that contribute to the compound's utility in organic synthesis.
Physical and Chemical Properties
Physical Properties
4-Bromo-3-iodobenzoic acid possesses physical properties that reflect its molecular structure and intermolecular interactions. While specific experimental data on its physical appearance is limited in the search results, similar dihalogenated benzoic acids typically exist as crystalline solids at room temperature.
Table 1 summarizes the key physical and chemical properties of 4-Bromo-3-iodobenzoic acid:
Chemical Reactivity
The chemical reactivity of 4-Bromo-3-iodobenzoic acid is largely determined by the presence of three functional groups: the carboxylic acid and the two halogen substituents. Each of these groups contributes distinct reactive properties to the molecule:
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The carboxylic acid group participates in typical acid-base reactions, esterification, and amide formation.
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The halogen substituents (bromine and iodine) make the compound particularly valuable for metal-catalyzed cross-coupling reactions, with different reactivities observed for each halogen .
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The electron-withdrawing nature of both halogens activates the benzene ring toward nucleophilic aromatic substitution reactions.
The differential reactivity between the bromine and iodine substituents is noteworthy. Generally, the carbon-iodine bond is more reactive in palladium-catalyzed coupling reactions compared to the carbon-bromine bond, allowing for selective transformations . This selective reactivity enables controlled functionalization of the molecule at different positions, making it a versatile building block in organic synthesis.
Synthesis Methods
Industrial Production
Industrial-scale production of 4-Bromo-3-iodobenzoic acid likely employs optimized conditions to ensure high yields and purity. These processes typically involve careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of specialized catalysts and reaction setups may enhance the efficiency and selectivity of the halogenation steps.
The industrial synthesis might also incorporate purification techniques such as recrystallization, column chromatography, or preparative HPLC to obtain high-purity material suitable for pharmaceutical and research applications.
Applications in Chemical Research and Industry
Role in Organic Synthesis
4-Bromo-3-iodobenzoic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from the presence of two different halogen substituents that can participate in various chemical transformations. The compound enables diverse synthetic pathways, including:
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Nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles
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Metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings
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Functional group transformations involving the carboxylic acid moiety
These reactions allow for the systematic construction of more complex molecules from this relatively simple starting material.
Pharmaceutical Applications
In pharmaceutical research, 4-Bromo-3-iodobenzoic acid has been identified as a critical intermediate in the synthesis of bioactive compounds. Its applications include:
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Development of kinase inhibitors for potential therapeutic applications
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Synthesis of boronate-containing therapeutics
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Preparation of GSK8175, a clinical candidate for hepatitis C virus (HCV) treatment
The compound's ability to interact with molecular targets via halogen bonding further enhances its potential as an enzyme inhibitor, offering promising avenues for drug discovery research.
Cross-Coupling Reactions
One of the most significant applications of 4-Bromo-3-iodobenzoic acid is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of organoboron compounds with organic halides to form carbon-carbon bonds.
Research has demonstrated that 4-bromo-3-iodobenzoic acid exhibits high reactivity in aqueous Suzuki-Miyaura coupling reactions, making it valuable for functionalization of boronic acid-containing nanoparticles (BNPs) . Table 2 highlights some applications of 4-Bromo-3-iodobenzoic acid in organic synthesis:
Isomerism and Related Compounds
Comparison with 3-Bromo-4-iodobenzoic acid
An important structural isomer of 4-Bromo-3-iodobenzoic acid is 3-Bromo-4-iodobenzoic acid (CAS: 249647-25-4), which features the bromine atom at position 3 and the iodine atom at position 4 . Despite their structural similarity, these compounds exhibit distinct chemical properties and reactivity patterns.
Table 3: Comparison of 4-Bromo-3-iodobenzoic acid with Its Isomer
Property | 4-Bromo-3-iodobenzoic acid | 3-Bromo-4-iodobenzoic acid |
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CAS Number | 42860-06-0 | 249647-25-4 |
Melting Point | Not specified in sources | 242-243°C |
Structure | Bromine at position 4, iodine at position 3 | Bromine at position 3, iodine at position 4 |
The different spatial arrangement of the halogen atoms affects the electronic distribution around the benzene ring, potentially influencing their reactivity in various chemical transformations. This structural difference is particularly important in regioselective reactions and when specific binding interactions with biological targets are required. |
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